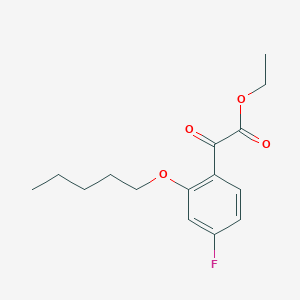

Ethyl 4-fluoro-2-n-pentoxybenzoylformate

CAS No.:

Cat. No.: VC13537712

Molecular Formula: C15H19FO4

Molecular Weight: 282.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19FO4 |

|---|---|

| Molecular Weight | 282.31 g/mol |

| IUPAC Name | ethyl 2-(4-fluoro-2-pentoxyphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-10-11(16)7-8-12(13)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3 |

| Standard InChI Key | PAPLWKYPWZJRQK-UHFFFAOYSA-N |

| SMILES | CCCCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC |

| Canonical SMILES | CCCCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 4-fluoro-2-n-pentoxybenzoylformate (CHFO) consists of a benzene ring substituted with three functional groups:

-

A fluorine atom at the 4-position, introducing electronegativity and influencing electronic distribution.

-

An n-pentoxy group (-O-CH) at the 2-position, contributing hydrophobicity and steric bulk.

-

A benzoylformate moiety (CH-C(=O)-COOEt) at the 1-position, providing ester functionality and conjugation.

Key Physicochemical Properties (Estimated):

| Property | Value/Description |

|---|---|

| Molecular Weight | 298.31 g/mol |

| Boiling Point | ~280–300 °C (decomposes) |

| Solubility | Low in water; soluble in organic solvents |

| LogP (Partition Coefficient) | ~3.5–4.2 (indicative of moderate lipophilicity) |

The fluorine atom enhances metabolic stability and modulates intermolecular interactions, while the n-pentoxy chain increases lipid solubility, potentially improving membrane permeability .

Synthetic Pathways and Reaction Mechanisms

Friedel-Crafts Acylation for Benzoylformate Formation

A plausible route involves Friedel-Crafts acylation to introduce the benzoylformate group. For example, reacting m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl) could yield a ketone intermediate, which is subsequently hydrolyzed and esterified . This method, adapted from the synthesis of 4-fluoro-2-methylbenzoic acid , would require modification to incorporate the n-pentoxy group.

Stepwise Synthesis:

-

Introduction of n-Pentoxy Group:

-

Benzoylformate Esterification:

Chlorination-Oxidation Route

Drawing from methyl phenylglyoxylate synthesis , chlorination of a dimethoxy precursor (e.g., 2,2-dimethoxy-1-(4-fluoro-2-n-pentoxyphenyl)ethane) with Cl under radical inhibition could yield the benzoylformate ester after hydrolysis and purification.

Critical Parameters:

-

Temperature Control: Maintaining 100–120 °C during chlorination minimizes side reactions .

-

Solvent Selection: Chlorobenzene or 1,2-dichloroethane optimizes reaction efficiency .

Functional Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated benzoylformates are pivotal in synthesizing α-ketoamide protease inhibitors and antiviral agents. The electron-withdrawing fluorine enhances binding affinity to enzymatic targets, while the n-pentoxy group may improve pharmacokinetic profiles .

Agrochemical Development

In crop protection, such esters serve as precursors to herbicides and fungicides. The n-pentoxy chain’s hydrophobicity aids in foliar adhesion and rainfastness .

Specialty Materials

As photoinitiators in UV-curable resins, the conjugated carbonyl system facilitates radical generation upon irradiation, enabling polymer crosslinking .

Stability and Degradation Pathways

Hydrolytic Sensitivity

The ester bond is susceptible to hydrolysis under acidic or alkaline conditions, yielding 4-fluoro-2-n-pentoxybenzoylformic acid. Hydrolysis rates depend on pH and temperature, with half-lives ranging from hours (pH 12) to months (pH 7) .

Thermal Decomposition

Above 250 °C, decarboxylation and elimination of HF may occur, forming substituted styrenes or biphenyl derivatives. Thermogravimetric analysis (TGA) is recommended for precise stability profiling.

Analytical Characterization Techniques

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume